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Compound Name: Botrydial

Cat. No.: B1222968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the major secondary metabolites

produced by the necrotrophic fungus Botrytis cinerea. The document details the biosynthesis,

regulation, and biological activities of these compounds, with a focus on quantitative data,

detailed experimental protocols, and the intricate signaling pathways that govern their

production. This information is intended to serve as a valuable resource for researchers in

mycology, plant pathology, and natural product discovery.

Core Secondary Metabolites of Botrytis cinerea
Botrytis cinerea produces a diverse arsenal of secondary metabolites that play crucial roles in

its lifecycle, particularly in its interaction with host plants. These compounds can be broadly

categorized into two major classes: sesquiterpenoids and polyketides. Other metabolites, such

as the plant hormone abscisic acid, are also produced and contribute to the fungus's

pathogenic success.

Sesquiterpenoids:

Botrydial and related compounds: These are highly phytotoxic sesquiterpenes that are

considered key virulence factors of B. cinerea. They induce chlorosis and cell collapse in

plant tissues, facilitating fungal colonization.[1] The biosynthesis of botrydial is orchestrated

by the BcBOT gene cluster.
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Abscisic Acid (ABA): While primarily known as a plant hormone, B. cinerea also synthesizes

ABA. Fungal-derived ABA can manipulate the host plant's physiology, including stomatal

closure and senescence, thereby promoting infection.[2] The fungal ABA biosynthetic

pathway is distinct from the plant pathway and involves the BcABA gene cluster.

Polyketides:

Botcinic acid and Botcinins: These polyketides also exhibit phytotoxic and antifungal

activities.[1][3] Strains of B. cinerea that produce both botcinic acid and botrydial are often

more virulent.[4] The biosynthesis of botcinic acid is a complex process requiring two

polyketide synthases (PKSs) encoded by the BcBOA gene cluster.

Quantitative Analysis of Secondary Metabolite
Production
The production of secondary metabolites by Botrytis cinerea can vary significantly depending

on the fungal strain, culture conditions, and the presence of host plant signals. The following

tables summarize some of the reported quantitative data for the major secondary metabolites.
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Metabolite Strain
Culture
Conditions

Yield Reference

Abscisic Acid

(ABA)

Engineered B.

cinerea

Optimized

fermentation with

retinol

supplementation

1.72 g/L [5][6]

Abscisic Acid

(ABA)

Recombinant B.

cinerea

(Pthi4:hmgr-

Pef1a:a4)

Promoter

engineering and

push-pull

strategy

1.18 g/L [7]

Abscisic Acid

(ABA)

Wild-type B.

cinerea
Not specified 59.2 mg/L [8]

Botrydial
B. cinerea

B05.10
Not specified

Not explicitly

quantified in

reviewed

abstracts

Botcinic Acid
B. cinerea

B05.10
Not specified

Not explicitly

quantified in

reviewed

abstracts

Biosynthetic Pathways
The biosynthetic pathways for the major secondary metabolites of B. cinerea have been largely

elucidated through genetic and biochemical studies. These pathways involve clusters of co-

regulated genes that encode the necessary enzymes for their synthesis.

Botrydial Biosynthesis
The biosynthesis of botrydial begins with the cyclization of farnesyl diphosphate (FPP) and

proceeds through a series of enzymatic modifications. The core enzymes are encoded by the

BcBOT gene cluster.

Botrydial biosynthetic pathway.
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Botcinic Acid Biosynthesis
The biosynthesis of botcinic acid is a notable example of a fungal polyketide pathway that

requires the concerted action of two polyketide synthases (PKSs), BcBoa6 and BcBoa9. These

and other necessary enzymes are encoded within the BcBOA gene cluster.

Acetyl-CoA + Malonyl-CoA Polyketide Chain
BcBoa6 & BcBoa9 (PKSs)

Modified Polyketide

Tailoring Enzymes (e.g., P450s, Dehydrogenases)
(encoded in BcBOA cluster)

Botcinic Acid
Further modifications

Click to download full resolution via product page

Botcinic acid biosynthetic pathway.

Abscisic Acid (ABA) Biosynthesis
Botrytis cinerea synthesizes ABA from FPP via a pathway that is distinct from that in plants.

The key enzymes are encoded by the BcABA gene cluster.

Farnesyl Diphosphate (FPP) α-ionylideneethane
BcStc5/BcAba5 (Sesquiterpene Cyclase)

α-ionylideneacetic acid
BcAba1 (P450 Monooxygenase)

1',4'-trans-diol-ABA
BcAba2 (P450 Monooxygenase)

Abscisic Acid (ABA)
BcAba4 (Dehydrogenase)

Click to download full resolution via product page

Abscisic acid biosynthetic pathway.

Regulation of Secondary Metabolism
The production of secondary metabolites in B. cinerea is tightly regulated by a complex

network of signaling pathways that respond to various environmental cues, including light,

nutrient availability, and host signals.
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Regulatory network of secondary metabolism.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of B.

cinerea secondary metabolites.

Extraction and Quantification of Botrydial and Botcinic
Acid by UPLC-QTOF-MS
This protocol describes a general method for the extraction and analysis of botrydial and

botcinic acid from fungal cultures.
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Materials:

B. cinerea liquid culture

Ethyl acetate

Anhydrous sodium sulfate

Rotary evaporator

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Water (LC-MS grade)

UPLC-QTOF-MS system with a C18 column

Procedure:

Extraction:

Grow B. cinerea in a suitable liquid medium for 7-14 days.

Separate the mycelium from the culture filtrate by filtration.

Extract the culture filtrate three times with an equal volume of ethyl acetate.

Combine the organic phases and dry over anhydrous sodium sulfate.

Evaporate the solvent to dryness using a rotary evaporator.

Resuspend the dried extract in a known volume of methanol for analysis.

UPLC-QTOF-MS Analysis:

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 1-5 µL.

MS Detection: Operate in positive electrospray ionization (ESI+) mode. Acquire data in a

full scan mode over a mass range of m/z 100-1000.

Quantification: Use extracted ion chromatograms for the respective [M+H]+ or [M+Na]+

adducts of botrydial and botcinic acid. Create a standard curve with purified standards for

absolute quantification.
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B. cinerea Liquid Culture

Filtration

Liquid-Liquid Extraction
(Ethyl Acetate)

Drying and Concentration

Reconstitution in Methanol

UPLC Separation (C18)

QTOF-MS Detection (ESI+)

Data Analysis and Quantification
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UPLC-QTOF-MS analysis workflow.

Gene Knockout in Botrytis cinerea using CRISPR/Cas9
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This protocol outlines a method for targeted gene disruption in B. cinerea using CRISPR/Cas9

technology with ribonucleoprotein (RNP) delivery to protoplasts.[9][10][11]

Materials:

B. cinerea spores or mycelium

Protoplasting enzyme solution (e.g., Glucanex or VinoTaste Pro in KC buffer)

PEG-calcium chloride solution

Regeneration medium (e.g., SH agar)

Purified Cas9 protein

Synthesized single guide RNA (sgRNA) targeting the gene of interest

Donor DNA template for homologous recombination (if required)

Procedure:

Protoplast Preparation:

Generate protoplasts from young mycelium by enzymatic digestion.[9]

Wash and resuspend the protoplasts in an appropriate buffer.

RNP Assembly and Transformation:

Assemble the RNP complex by incubating purified Cas9 protein with the sgRNA.[9]

Mix the protoplasts with the RNP complex and donor DNA (if used).

Add PEG-calcium chloride solution to facilitate uptake.

Incubate to allow for transformation.

Regeneration and Selection:
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Plate the transformed protoplasts on regeneration medium.

If a selection marker is used, overlay with the appropriate selective agent.

Incubate until colonies appear.

Screening and Verification:

Isolate individual transformants.

Screen for the desired mutation by PCR and sequencing of the target locus.

Generate B. cinerea Protoplasts

Transform Protoplasts with RNP
(and optional donor DNA)

Assemble Cas9-sgRNA RNP Complex

Regenerate on Selective Medium

Screen Transformants by PCR and Sequencing

Verified Gene Knockout Mutant

Click to download full resolution via product page

CRISPR/Cas9 gene knockout workflow.

Heterologous Expression of a Sesquiterpene Synthase
in Pichia pastoris
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This protocol provides a general framework for the heterologous expression of a B. cinerea

sesquiterpene synthase (e.g., BcBot2) in the yeast Pichia pastoris.

Materials:

P. pastoris expression vector (e.g., pPICZα A)

P. pastoris host strain (e.g., X-33)

cDNA of the target sesquiterpene synthase gene

Restriction enzymes and T4 DNA ligase

Electroporator

Yeast growth media (YPD, BMGY, BMMY)

Methanol

Procedure:

Vector Construction:

Amplify the coding sequence of the sesquiterpene synthase from B. cinerea cDNA.

Clone the gene into the P. pastoris expression vector, in frame with an optional secretion

signal and purification tag.

Yeast Transformation:

Linearize the expression vector.

Transform the linearized vector into P. pastoris by electroporation.

Select for transformants on appropriate selective media.

Expression and Protein Production:

Grow a starter culture of a positive transformant in BMGY medium.
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Inoculate a larger volume of BMGY and grow to a high cell density.

Induce protein expression by transferring the cells to BMMY medium containing methanol.

Continue incubation with periodic addition of methanol for 2-4 days.

Protein Purification and Functional Assay:

If the protein is secreted, harvest the culture supernatant. If intracellular, lyse the cells.

Purify the recombinant protein using affinity chromatography (if tagged).

Perform an in vitro enzyme assay with FPP as a substrate and analyze the products by

GC-MS to confirm the activity of the sesquiterpene synthase.

Clone Sesquiterpene Synthase Gene
into Pichia Expression Vector

Transform P. pastoris

Induce Protein Expression
with Methanol

Purify Recombinant Protein

Enzyme Assay with FPP

Product Analysis by GC-MS
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Heterologous expression workflow.

Conclusion
The secondary metabolites of Botrytis cinerea are a fascinating and important area of study

with implications for agriculture and drug discovery. The phytotoxins botrydial and botcinic acid

are key virulence factors, while the production of abscisic acid highlights the intricate chemical

interplay between the fungus and its host. A deeper understanding of the biosynthesis and

regulation of these compounds, facilitated by the experimental approaches outlined in this

guide, will pave the way for the development of novel disease control strategies and the

discovery of new bioactive molecules. The complex signaling networks that govern secondary

metabolism in B. cinerea represent a rich area for future research, with the potential to uncover

novel targets for antifungal intervention.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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